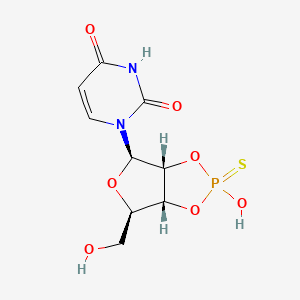

Uridine 2',3'-cyclic phosphorothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uridine 2',3'-cyclic phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is C9H11N2O7PS and its molecular weight is 322.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antisense Oligonucleotides

Uridine 2',3'-cyclic phosphorothioate is often utilized in the synthesis of antisense oligonucleotides. These oligonucleotides can effectively bind to specific RNA sequences, inhibiting their expression and thereby modulating gene activity. The incorporation of phosphorothioate linkages enhances the stability of these oligonucleotides against nuclease degradation, making them more effective as therapeutic agents .

1.2 Gene Therapy

In gene therapy, this compound is employed to enhance the delivery and efficacy of therapeutic RNA molecules. Its use in modifying ribonucleic acids allows for improved targeting of genetic diseases, including motor neuron diseases. Recent advancements have shown promising results in clinical trials using modified oligonucleotides containing this compound to deliver therapeutic genes directly into affected cells .

Diagnostic Applications

2.1 Molecular Diagnostics

The compound has been applied in various molecular diagnostic techniques, including the detection of specific RNA sequences associated with diseases. The stability provided by phosphorothioate modifications allows for the development of sensitive assays that can detect low-abundance RNA targets, which is crucial for early disease diagnosis .

2.2 Biomarker Development

This compound-modified oligonucleotides are also being explored as potential biomarkers for various conditions. Their ability to selectively bind to target RNAs can facilitate the identification of disease states based on RNA expression profiles, paving the way for personalized medicine approaches .

Research Applications

3.1 Mechanistic Studies

The compound has been instrumental in mechanistic studies related to RNA processing and degradation pathways. For example, it has been used to investigate the roles of ribozymes and ribonucleases in cellular environments, providing insights into fundamental biological processes .

3.2 Synthetic Biology

In synthetic biology, this compound serves as a building block for constructing novel RNA-based devices and circuits. Its unique properties allow researchers to design RNA molecules with tailored functionalities, which can be used in a variety of applications ranging from biosensors to therapeutic delivery systems .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

19887-71-9 |

|---|---|

Molekularformel |

C9H11N2O7PS |

Molekulargewicht |

322.23 g/mol |

IUPAC-Name |

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-sulfanylidene-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N2O7PS/c12-3-4-6-7(18-19(15,20)17-6)8(16-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,20)(H,10,13,14)/t4-,6-,7-,8-,19?/m1/s1 |

InChI-Schlüssel |

OIDQHQCLWHMGIL-ZNRKVAMKSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=S)(O3)O |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=S)(O3)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=S)(O3)O |

Synonyme |

uridine 2',3'-cyclic phosphorothioate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.